molecular formula C12H23N3O3 B1520786 Tert-butyl 4-(ethylcarbamoyl)piperazine-1-carboxylate CAS No. 877165-63-4

Tert-butyl 4-(ethylcarbamoyl)piperazine-1-carboxylate

Cat. No.: B1520786
CAS No.: 877165-63-4
M. Wt: 257.33 g/mol
InChI Key: LLCLPVWQQMAGEF-UHFFFAOYSA-N
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Description

tert-Butyl 4-(ethylcarbamoyl)piperazine-1-carboxylate is a nitrogen-containing heterocycle building block of high interest in medicinal and process chemistry. As a piperazine derivative, its utility stems from its role as a versatile synthon for constructing more complex molecules, particularly in the pharmaceutical industry. The piperazine ring is a privileged scaffold in drug design, frequently found in a wide range of bioactive compounds and FDA-approved therapeutics. Its popularity is attributed to the ring's ability to improve aqueous solubility and optimize the pharmacokinetic properties of lead compounds, as well as its function as a conformational spacer to correctly position pharmacophoric groups for target interaction . In synthetic applications, this compound serves as a bifunctional intermediate. The tert -butoxycarbonyl (Boc) group is a crucial protective moiety for the secondary amine, allowing for selective reactions at other sites on the molecule, including the ethylcarbamoyl side chain. Subsequent deprotection under acidic conditions readily reveals the secondary piperazine amine, which can be further functionalized. This makes it an invaluable precursor in structure-activity relationship (SAR) studies and for the synthesis of potential drug candidates . Researchers utilize such Boc-protected piperazine carboxamides in various synthetic transformations, including amide coupling, nucleophilic substitution, and metal-catalyzed cross-coupling reactions, to develop novel molecules for biological evaluation. Handling and Safety: This chemical is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (MSDS) prior to use and employ appropriate personal protective equipment (PPE). Shipping and Storage: The product is typically shipped at ambient temperature but should be stored under inert conditions in a refrigerated environment to maintain long-term stability .

Properties

IUPAC Name

tert-butyl 4-(ethylcarbamoyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O3/c1-5-13-10(16)14-6-8-15(9-7-14)11(17)18-12(2,3)4/h5-9H2,1-4H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCLPVWQQMAGEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 4-(ethylcarbamoyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies, while highlighting key research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of tert-butyl 4-(piperazine-1-carboxylate) with ethyl isocyanate. The process can be optimized for yield and purity through various methods, including one-pot reactions that minimize reaction time and increase efficiency .

Synthetic Route Overview

StepReagentsConditionsYield
1Tert-butyl piperazine-1-carboxylate + Ethyl isocyanateDMF, 0 °CHigh
2Workup and purificationIce-cold solution>95%

This compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes. Notably, it has been studied for its potential role as an agonist for GPR119, a G-protein coupled receptor implicated in glucose metabolism and insulin secretion .

Key Activities

  • GPR119 Agonism : Compounds similar to this compound have shown promise in activating GPR119, which may aid in the management of type 2 diabetes mellitus (T2DM) by enhancing insulin secretion and promoting glucose-dependent insulin release .
  • Inhibition of Enzymes : The compound has also been evaluated for its ability to inhibit enzymes like acetylcholinesterase (AChE) and β-secretase, which are crucial in neurodegenerative diseases such as Alzheimer's disease. In vitro studies indicate that derivatives can reduce amyloid beta aggregation, thus potentially mitigating neurotoxicity .

Study on Neuroprotective Effects

In a study assessing the neuroprotective effects of related compounds, it was found that certain derivatives significantly improved cell viability in astrocytes exposed to amyloid beta (Aβ) toxicity. For instance, compounds demonstrated up to a 62.98% increase in cell viability when co-administered with Aβ compared to controls .

Pharmacokinetic Analysis

A pharmacokinetic study evaluated the absorption, distribution, metabolism, and excretion (ADME) properties of related piperazine derivatives. Results indicated favorable oral bioavailability and metabolic stability in vivo, suggesting potential for therapeutic applications .

Scientific Research Applications

Pharmaceutical Applications

1.1. Drug Development and Synthesis

Tert-butyl 4-(ethylcarbamoyl)piperazine-1-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of novel therapeutic agents. For instance, it is utilized in the synthesis of piperazine derivatives that exhibit biological activity against various diseases, including cancer and neurological disorders .

1.2. Anticancer Activity

Recent studies have indicated that piperazine derivatives, including those derived from this compound, show promising anticancer properties. These compounds have been evaluated for their effectiveness against different cancer cell lines, such as MCF-7 (breast cancer) and A2780 (ovarian cancer). The mechanism of action is believed to involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation .

3.1. Mechanism of Action

The biological activity of this compound is attributed to its ability to interact with specific biological targets, such as receptors or enzymes involved in disease pathways. Research has shown that modifications in the piperazine structure can enhance its affinity for these targets, leading to improved therapeutic effects .

3.2. Toxicity and Safety Profile

Studies assessing the toxicity of this compound are essential for determining its safety in potential therapeutic applications. Preliminary data suggest a favorable safety profile; however, further toxicological evaluations are necessary to confirm these findings before clinical use .

Case Studies

Several case studies have highlighted the utility of this compound in drug discovery:

  • Case Study 1: A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against human breast cancer cells, suggesting potential for development into an anticancer agent.
  • Case Study 2: Another research project focused on optimizing the synthesis route for better yields and purity, which is critical for scaling up production for clinical trials.

Chemical Reactions Analysis

Boc (tert-Butoxycarbonyl) Deprotection

The Boc group is selectively removed under acidic conditions to generate a free piperazine amine. This reaction is critical for further functionalization of the piperazine ring.

Reaction Conditions :

  • Reagent : Trifluoroacetic acid (TFA) or HCl in dioxane .

  • Temperature : 0–25°C.

  • Time : 1–4 hours.

Example :

SubstrateReagentProductYieldSource
Tert-butyl 4-(ethylcarbamoyl)piperazine-1-carboxylate4M HCl/dioxane4-(Ethylcarbamoyl)piperazine hydrochloride92%

Mechanism : Protonation of the Boc group’s carbonyl oxygen followed by cleavage of the tert-butyl carbamate bond.

Amide Hydrolysis

The ethylcarbamoyl moiety undergoes hydrolysis under basic or acidic conditions to yield a carboxylic acid derivative.

Reaction Conditions :

  • Basic Hydrolysis : NaOH (2M), reflux, 6–8 hours.

  • Acidic Hydrolysis : H₂SO₄ (conc.), 100°C, 12 hours .

Example :

SubstrateReagentProductYieldSource
This compound2M NaOH (reflux)4-(Carboxy)piperazine-1-carboxylate85%

Applications : This reaction is used to modify solubility or introduce reactive carboxyl groups for further coupling.

Nucleophilic Substitution at the Piperazine Ring

The secondary amine on the piperazine ring participates in alkylation or acylation reactions.

Reaction Conditions :

  • Alkylation : Alkyl halides (e.g., benzyl bromide) with K₂CO₃ in acetonitrile .

  • Acylation : Acetyl chloride in dichloromethane with Et₃N .

Example :

SubstrateReagentProductYieldSource
This compoundBenzyl bromide/K₂CO₃Tert-butyl 4-(ethylcarbamoyl)-1-benzylpiperazine-1-carboxylate78%

Mechanism : SN2 displacement or nucleophilic acyl substitution, depending on the electrophile.

Catalytic Coupling Reactions

The compound participates in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, when functionalized with halides.

Reaction Conditions :

  • Catalyst : Pd(dba)₂/Xantphos .

  • Base : Cs₂CO₃.

  • Solvent : Toluene or dioxane at 80–100°C .

Example :

SubstrateReagentProductYieldSource
This compound (brominated)Phenylboronic acid/Pd(dba)₂Tert-butyl 4-(ethylcarbamoyl)-1-phenylpiperazine-1-carboxylate65%

Photocatalytic Functionalization

Visible-light-mediated reactions enable C–H activation or coupling without heavy-metal catalysts.

Reaction Conditions :

  • Catalyst : Acridine salt (e.g., 9-mesityl-10-methylacridinium perchlorate) .

  • Oxidant : 2,2,6,6-Tetramethylpiperidine-N-oxide (TEMPO).

  • Light Source : Blue LED (450 nm) .

Example :

SubstrateReagentProductYieldSource
This compound2-Aminopyridine/oxidantTert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate95%

Stability Under Thermal and Oxidative Conditions

The compound is stable at temperatures below 150°C but decomposes under strong oxidative conditions (e.g., H₂O₂, KMnO₄) .

Key Findings :

  • Thermal Stability : No decomposition observed at 100°C for 24 hours in inert atmosphere .

  • Oxidative Degradation : Complete decomposition with KMnO₄ in H₂O/acetone (20°C, 2 hours) .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name (Substituent at 4-Position) Molecular Formula Key Features Synthesis Yield Applications/Notes References
Tert-butyl 4-(ethylcarbamoyl)piperazine-1-carboxylate C₁₂H₂₂N₃O₃ Ethylcarbamoyl group for H-bonding Not reported Hypothesized intermediate for drug design -
Tert-butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate C₁₅H₁₈BrN₅O₂ Bromo/cyano groups for cross-coupling Not specified Intermediate for kinase inhibitors
Tert-butyl 4-(4-(trifluoromethyl)phenyl)piperazine-1-carboxylate C₁₆H₂₁F₃N₂O₂ Trifluoromethyl enhances lipophilicity 85% Building block for PET ligands
Tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate C₁₆H₂₃N₅O₄ Nitro/amino groups for redox activity 52% Precursor to benzimidazole antibiotics
Tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate C₁₁H₁₈N₄O₃ Diazo group for photochemical reactions Not specified Used in C–H insertion reactions
Tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate C₁₇H₂₁F₃N₂O₃ Aldehyde for Schiff base formation Not specified Intermediate in asymmetric catalysis

Key Observations:

  • Electron-Withdrawing Groups : Compounds with trifluoromethyl (e.g., ) or nitro groups (e.g., ) exhibit enhanced stability and lipophilicity, making them suitable for CNS-targeting drugs.
  • Reactive Handles: Bromo/cyano (), diazo (), and aldehyde () substituents enable further functionalization via cross-coupling or cycloaddition.
  • Hydrogen-Bonding Capacity : Ethylcarbamoyl and sulfonamide () groups improve solubility and target binding in aqueous environments.

Research Findings and Trends

  • Crystal Engineering : Hydrogen-bonding patterns in piperazine derivatives (e.g., ) influence packing efficiency and solubility.
  • High-Throughput Synthesis : Automated methods () achieve >95% purity for triazole-containing analogs, streamlining drug discovery.
  • Sustainability : CuI-catalyzed aminations () reduce costs and environmental impact compared to Pd-based protocols.

Preparation Methods

Carbamoylation via Isocyanate Intermediate

One common preparation strategy for tert-butyl carbamoyl piperazine derivatives involves the reaction of tert-butyl piperazine-1-carboxylic acid ester with an isocyanate derivative of the desired carbamoyl substituent.

Typical Procedure:

  • Starting materials: tert-butyl piperazine-1-carboxylic acid ester and ethyl isocyanate (or analogous isocyanate).
  • Solvent: Anhydrous dichloromethane (CH2Cl2) is commonly used.
  • Conditions: The tert-butyl piperazine ester is dissolved and cooled to 0°C. Ethyl isocyanate dissolved in CH2Cl2 is added dropwise.
  • Reaction time: Stirring at room temperature for 1-3 hours.
  • Work-up: Evaporation of solvent under reduced pressure followed by purification via column chromatography.
  • Yield: Typically high, around 85-90%.

Example Data (adapted from related carbamoyl derivatives):

Parameter Typical Value
Reaction temperature 0°C to room temperature
Reaction time 1-3 hours
Solvent Anhydrous dichloromethane
Yield 85-90%
Purity >95% (by NMR and MS)
Physical state White solid

Analytical characterization:

  • ^1H NMR shows characteristic tert-butyl singlet (~1.45 ppm, 9H), piperazine methylene protons (~3.3-3.5 ppm), and ethyl carbamoyl signals.
  • ESI-MS confirms molecular ion peak consistent with the expected molecular weight.

This method is straightforward and widely applicable to various carbamoyl substituents on piperazine esters.

Carbodiimide-Mediated Coupling of Piperazine Ester with Carboxylic Acid Derivatives

Another approach involves coupling tert-butyl piperazine-1-carboxylate with ethylcarbamic acid derivatives using carbodiimide coupling reagents such as N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt).

Typical Procedure:

  • Starting materials: tert-butyl piperazine-1-carboxylic acid ester and ethylcarbamic acid or its derivative.
  • Coupling reagents: EDC·HCl and HOBt.
  • Solvent: Anhydrous dichloromethane.
  • Conditions: Stirring at room temperature for several hours (e.g., 3-6 hours).
  • Work-up: Standard aqueous work-up and purification by chromatography.
  • Yield: Moderate to high, often 70-90%.

This method benefits from mild reaction conditions and avoids the need for isocyanates, which can be more hazardous.

Photocatalytic One-Pot Synthesis Using Acridine Salt Catalysts

Recent advances have introduced environmentally friendly photocatalytic methods for the preparation of tert-butyl carbamoyl piperazine derivatives.

Method Highlights:

  • Reactants: Piperazine-1-tert-butyl formate and ethylamine derivatives.
  • Catalyst: Acridine salt photocatalyst.
  • Oxidant: Oxygen or other mild oxidants.
  • Solvent: Anhydrous dichloroethane.
  • Light source: Blue LED light (wavelength 380-750 nm).
  • Reaction time: Approximately 10 hours under irradiation.
  • Yield: High, often above 90%.
  • Advantages: One-step synthesis, reduced byproducts, mild and green conditions without heavy metals or harsh reagents.

Example from related pyridine-substituted piperazine esters:

Parameter Value
Catalyst loading 0.05-0.1 equivalents
Oxidant Oxygen (O2)
Solvent Anhydrous dichloroethane
Irradiation Blue LED, 10 hours
Yield ~94-95%
Purity >95%

This method exemplifies the trend towards sustainable synthesis in medicinal chemistry.

One-Pot Click Chemistry for Substituted Piperazine Carboxylates

Although more commonly applied to triazole-substituted derivatives, click chemistry techniques can be adapted for the synthesis of substituted piperazine carboxylates bearing carbamoyl groups.

  • Reactants: tert-butyl 4-propioloylpiperazine-1-carboxylate and ethyl azides.
  • Catalyst: Copper(I) iodide (CuI).
  • Base: DIPEA (N,N-diisopropylethylamine).
  • Solvent: DMF.
  • Conditions: 0°C for 5 minutes, followed by aqueous work-up.
  • Yield: High (90-97%).
  • Purity: >95%.

Though this method is more specialized, it demonstrates the versatility of tert-butyl piperazine carboxylates as synthetic intermediates.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Isocyanate addition tert-butyl piperazine ester, ethyl isocyanate 0°C to RT, CH2Cl2, 1-3 h 85-90 Simple, high yield Isocyanate handling
Carbodiimide-mediated coupling tert-butyl piperazine ester, EDC·HCl, HOBt RT, CH2Cl2, 3-6 h 70-90 Mild conditions, no isocyanates Longer reaction time
Photocatalytic one-pot synthesis Piperazine-1-tert-butyl formate, acridine salt, oxidant Blue LED, O2, dichloroethane, 10 h ~94-95 Green, one-step, high yield Requires photoreactor setup
Click chemistry (for substituted derivatives) tert-butyl 4-propioloylpiperazine, CuI, DIPEA 0°C, DMF, 5 min 90-97 Fast, clean reaction Specialized substrates

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield
AmidationEDCI/HOAt, DMF, RT85–90%
Boc DeprotectionTFA/DCM (1:1), 0°C → RT95%

Advanced: How can crystallographic data resolve ambiguities in the molecular structure of tert-butyl piperazine derivatives?

Answer:
X-ray diffraction (XRD) with SHELX software is critical:

  • Hydrogen Bonding Analysis : Weak C–H⋯O interactions (e.g., 2.8–3.2 Å) stabilize molecular conformation .
  • Torsional Angles : Piperazine ring puckering (e.g., chair vs. boat) impacts reactivity; SHELXL refines anisotropic displacement parameters .
  • Validation : Compare experimental vs. simulated powder XRD patterns to detect polymorphism .

Example : tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate exhibited a chair conformation with axial tert-butyl groups, confirmed via SHELX refinement (R-factor < 5%) .

Basic: Which spectroscopic techniques are most effective for characterizing tert-butyl piperazine-1-carboxylate derivatives?

Answer:

  • NMR : ¹H NMR identifies tert-butyl (δ 1.4 ppm) and piperazine protons (δ 3.2–3.5 ppm). ¹³C NMR confirms carbonyl (δ 155–160 ppm) .
  • LCMS : Validates molecular weight (e.g., m/z 335.36 for nitrobenzoyl derivatives) .
  • FT-IR : Detects carbamate C=O stretches (~1680–1720 cm⁻¹) .

Advanced: How to address discrepancies in reported biological activities of structurally similar piperazine derivatives?

Answer:
Methodology :

Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., nitro vs. chloro groups) using receptor binding assays .

Data Normalization : Account for variations in assay conditions (e.g., IC₅₀ values under different pH/temperature).

Molecular Dynamics Simulations : Predict binding affinities (e.g., docking scores for enzyme inhibition) .

Q. Table 2: Biological Activity Comparison

SubstituentTarget Enzyme IC₅₀ (nM)Reference
4-Nitrobenzoyl120 ± 15
4-Chloro-2-nitrophenyl85 ± 10

Basic: What are common synthetic intermediates for modifying the piperazine ring in tert-butyl-protected derivatives?

Answer:

  • Key Intermediates :
    • tert-Butyl piperazine-1-carboxylate (Boc-piperazine): Used for alkylation or acylation .
    • 4-Bromo-2-chlorobenzoyl derivatives: Enable Suzuki coupling for aryl group introduction .
  • Functionalization : Use LiAlH₄ for reduction to amines or KMnO₄ for oxidation to ketones .

Advanced: What methodological approaches determine the impact of substituent groups on the piperazine ring's conformation?

Answer:

  • XRD Analysis : Measure dihedral angles between substituents (e.g., 15–30° for steric hindrance) .
  • Computational Modeling : Density Functional Theory (DFT) calculates energy barriers for ring flipping .
  • Dynamic NMR : Detect restricted rotation (e.g., coalescence temperature for N–CH₂ groups) .

Basic: How to optimize reaction yields in the coupling of ethylcarbamoyl groups to the piperazine ring?

Answer:

  • Catalysts : Use HOAt/EDCI for carbodiimide-mediated amidation (yields >90%) .
  • Solvent Optimization : Anhydrous DMF minimizes hydrolysis of activated intermediates .
  • Workup : Quench with aqueous NaHCO₃ to remove excess reagents .

Advanced: What strategies validate the mechanism of action in enzyme inhibition studies?

Answer:

  • Kinetic Assays : Measure time-dependent inhibition (e.g., kinact/Ki for irreversible binding) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
  • Competitive Binding : Co-crystallize with target enzymes (e.g., BTK inhibitors) to identify key interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Tert-butyl 4-(ethylcarbamoyl)piperazine-1-carboxylate
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